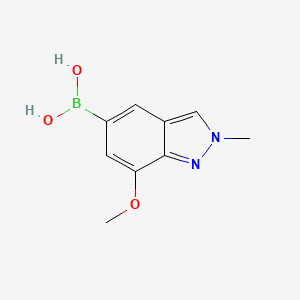![molecular formula C11H21F3NO5P B13474361 Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid is a compound with the molecular formula C11H21F3NO5P and a molecular weight of 335.2571 This compound is notable for its unique structure, which includes an azetidine ring, a phosphonate group, and a trifluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(azetidin-2-yl)ethyl]phosphonate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), which facilitates the formation of the azetidine ring. The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound’s azetidine ring is of interest in the study of amino acid surrogates and peptidomimetics.
Industry: Used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism by which diethyl [2-(azetidin-2-yl)ethyl]phosphonate exerts its effects involves interactions with various molecular targets. The azetidine ring can act as a nucleophile, participating in ring-opening reactions that lead to the formation of new bonds. The phosphonate group can undergo phosphorylation reactions, which are crucial in biochemical processes. The trifluoroacetic acid moiety enhances the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings, such as azetidin-2-ones, which are used in the synthesis of β-lactam antibiotics.
Phosphonates: Other phosphonate compounds, such as diethyl phosphite, which are used in various organic synthesis reactions.
Trifluoroacetic acid derivatives: Compounds containing trifluoroacetic acid, which are used as solvents and reagents in organic chemistry.
Uniqueness
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate is unique due to its combination of an azetidine ring, a phosphonate group, and a trifluoroacetic acid moiety
特性
分子式 |
C11H21F3NO5P |
|---|---|
分子量 |
335.26 g/mol |
IUPAC名 |
2-(2-diethoxyphosphorylethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H20NO3P.C2HF3O2/c1-3-12-14(11,13-4-2)8-6-9-5-7-10-9;3-2(4,5)1(6)7/h9-10H,3-8H2,1-2H3;(H,6,7) |
InChIキー |
ZZVILBXQIDNLNQ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCC1CCN1)OCC.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


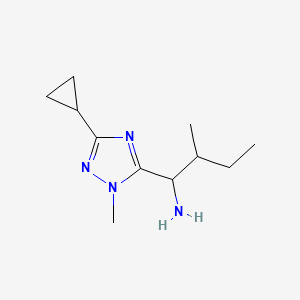
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
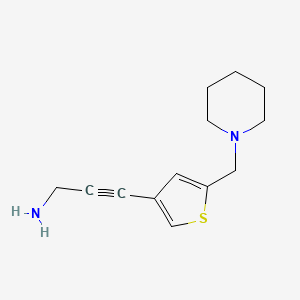
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
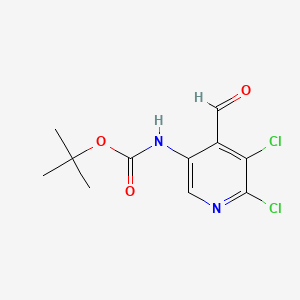
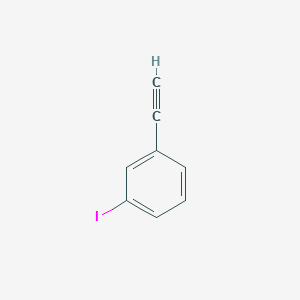
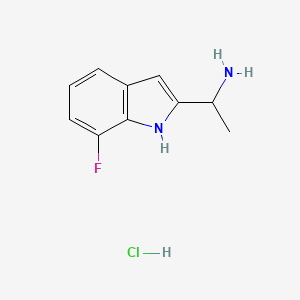

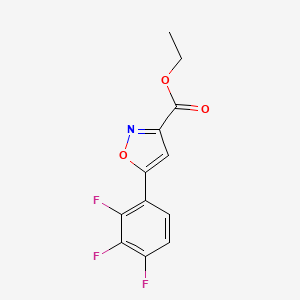
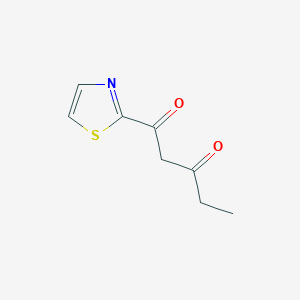
amine hydrochloride](/img/structure/B13474351.png)
